3-(piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide
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Overview
Description
3-(piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperidine-4-carboxylic acid with 1,2-dihydroisoquinoline in the presence of a dehydrating agent . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like TMSI (trimethylsilyl iodide) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions that allow for the efficient synthesis of highly functionalized piperidine derivatives. These reactions are advantageous due to their high yields, broad substrate scope, and environmentally benign nature .
Chemical Reactions Analysis
Types of Reactions
3-(piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
3-(piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-(piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorobenzyl)piperidin-4-yl: Known for its antimalarial activity.
1-(3,4-dichlorobenzyl)piperidin-4-yl: Exhibits significant antiplasmodial activity.
1-(4-bromobenzyl)piperidin-4-yl: Shows high selectivity for resistant strains of Plasmodium falciparum.
Uniqueness
3-(piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide is unique due to its specific structural features and the presence of both piperidine and isoquinoline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
476491-47-1 |
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Molecular Formula |
C14H17BrN2O |
Molecular Weight |
309.2 |
Purity |
95 |
Origin of Product |
United States |
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